
Butanoic acid, 4-((4-cyanophenyl)amino)-4-oxo-3-((trifluoroacetyl)amino)-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-((4-cyanophenyl)amino)-4-oxo-3-((trifluoroacetyl)amino)-, (S)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a butanoic acid backbone, a cyanophenyl group, and trifluoroacetyl and amino functionalities. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-((4-cyanophenyl)amino)-4-oxo-3-((trifluoroacetyl)amino)-, (S)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyanophenyl Intermediate: The synthesis begins with the preparation of 4-cyanophenylamine, which is achieved through the reaction of 4-bromobenzonitrile with ammonia.
Introduction of the Butanoic Acid Moiety: The cyanophenyl intermediate is then reacted with butanoic acid derivatives under specific conditions to form the desired butanoic acid structure.
Addition of Trifluoroacetyl and Amino Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 4-((4-cyanophenyl)amino)-4-oxo-3-((trifluoroacetyl)amino)-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo and cyano groups to their respective alcohol and amine forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and trifluoroacetyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols and amines.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4-((4-cyanophenyl)amino)-4-oxo-3-((trifluoroacetyl)amino)-, (S)- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Butanoic acid, 4-((4-cyanophenyl)amino)-4-oxo-3-((trifluoroacetyl)amino)-, (S)- involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting biochemical pathways and cellular processes. The exact mechanism depends on the context of its application and the specific targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-3-Amino-4-(4-cyanophenyl)butanoic acid
- (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid
Uniqueness
Compared to similar compounds, Butanoic acid, 4-((4-cyanophenyl)amino)-4-oxo-3-((trifluoroacetyl)amino)-, (S)- is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
39219-30-2 |
|---|---|
Molekularformel |
C13H10F3N3O4 |
Molekulargewicht |
329.23 g/mol |
IUPAC-Name |
(3S)-4-(4-cyanoanilino)-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]butanoic acid |
InChI |
InChI=1S/C13H10F3N3O4/c14-13(15,16)12(23)19-9(5-10(20)21)11(22)18-8-3-1-7(6-17)2-4-8/h1-4,9H,5H2,(H,18,22)(H,19,23)(H,20,21)/t9-/m0/s1 |
InChI-Schlüssel |
KIGAPXNVLOREBY-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC(=CC=C1C#N)NC(=O)[C@H](CC(=O)O)NC(=O)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC=C1C#N)NC(=O)C(CC(=O)O)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-2-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B14670181.png)

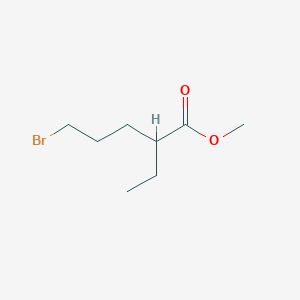
phosphanium](/img/structure/B14670196.png)
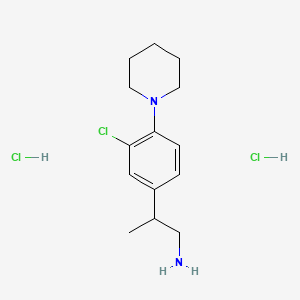
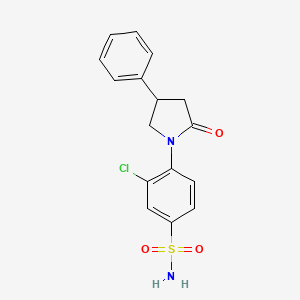

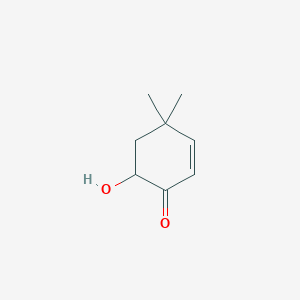
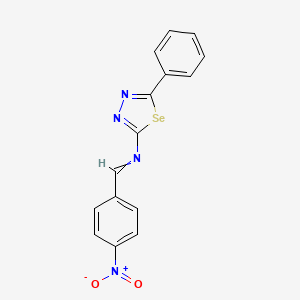
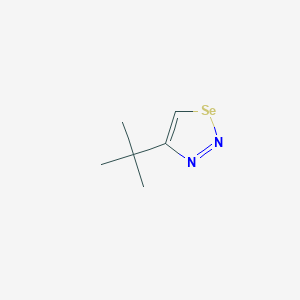
![6-Propyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14670230.png)
![Butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt](/img/structure/B14670238.png)

![Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]-](/img/structure/B14670246.png)
